(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
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Overview
Description
(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a complex organic compound that features a furan ring substituted with a bromophenyl group and a piperidine ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones using acidic catalysts.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling with Piperidine: The brominated furan is coupled with 4-methylpiperidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophilic aromatic substitution can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in research to study biological pathways and molecular interactions.
Industry
Material Science:
Mechanism of Action
The mechanism by which (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione exerts its effects depends on its interaction with biological targets. It may interact with enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)(4-methylpiperidin-1-yl)methanethione: Lacks the bromine atom, which may affect its reactivity and biological activity.
(5-(4-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCPVKVVGZDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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